molecular formula C17H13N3O3 B14254149 5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one CAS No. 397298-15-6

5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one

Cat. No.: B14254149
CAS No.: 397298-15-6
M. Wt: 307.30 g/mol
InChI Key: ZPUQXZNPMMRLMA-UHFFFAOYSA-N
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Description

5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one typically involves the condensation of 3-acetyl-4-hydroxyphenylhydrazine with quinolin-8-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the hydrazinylidene linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one stands out due to its specific hydrazinylidene linkage, which imparts unique chemical reactivity and biological activity. This structural feature allows for diverse chemical modifications and potential therapeutic applications .

Properties

CAS No.

397298-15-6

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

1-[2-hydroxy-5-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]ethanone

InChI

InChI=1S/C17H13N3O3/c1-10(21)13-9-11(4-6-15(13)22)19-20-14-5-7-16(23)17-12(14)3-2-8-18-17/h2-9,22-23H,1H3

InChI Key

ZPUQXZNPMMRLMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)O

Origin of Product

United States

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